molecular formula C15H18NNaO3S2 B13442580 sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

Katalognummer: B13442580
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: GQXRQXSQRGQHKC-GBEYWKSCSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylsulfanyl group, and a sulfanylpropanoyl group

Vorbereitungsmethoden

The synthesis of sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenylsulfanyl and sulfanylpropanoyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the correct stereochemistry of the final product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyrrolidine derivatives with sulfanyl and phenylsulfanyl groups. Compared to these compounds, sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the combination of functional groups. This uniqueness can result in different biological activities and chemical reactivity.

Similar compounds include:

  • Pyrrolidine-2-carboxylate derivatives
  • Phenylsulfanyl-substituted pyrrolidines
  • Sulfanylpropanoyl-substituted compounds

Eigenschaften

Molekularformel

C15H18NNaO3S2

Molekulargewicht

347.4 g/mol

IUPAC-Name

sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/C15H19NO3S2.Na/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11;/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19);/q;+1/p-1/t10-,12+,13-;/m1./s1

InChI-Schlüssel

GQXRQXSQRGQHKC-GBEYWKSCSA-M

Isomerische SMILES

C[C@H](CS)C(=O)N1C[C@H](C[C@@H]1C(=O)[O-])SC2=CC=CC=C2.[Na+]

Kanonische SMILES

CC(CS)C(=O)N1CC(CC1C(=O)[O-])SC2=CC=CC=C2.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.